1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-hydroxyethyl maleimide, is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol. This compound features a five-membered pyrrole ring that exhibits aromatic character due to the delocalization of electrons among its nitrogen and carbon atoms. The presence of two carbonyl groups at positions 2 and 5 enhances its electron-withdrawing properties, while the hydroxyethyl group attached at the C2 position contributes polar characteristics to the molecule .
1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-hydroxyethyl maleimide (N-HEMal), is a valuable tool in bioconjugation chemistry due to its unique properties. It possesses a maleimide group, known for its efficient and selective reaction with thiol (-SH) groups present in cysteine residues of proteins and other biomolecules. This specific reaction allows for the controlled attachment of N-HEMal to target molecules, enabling various applications in biological research [].
N-HEMal's ability to covalently bind to thiol groups makes it particularly useful in protein labeling and modification experiments. By attaching N-HEMal to specific proteins, researchers can:
N-HEMal holds promise in the field of drug delivery due to its ability to modify therapeutic molecules. By attaching N-HEMal to drugs, researchers can achieve:
Research indicates that 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione possesses significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound's ability to selectively react with thiol groups in proteins makes it a valuable tool in bioconjugation chemistry, facilitating protein labeling and modification . Additionally, it shows promise in drug delivery applications due to its capacity to modify therapeutic molecules effectively.
The synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione can be achieved through various methods. A common approach involves the reaction of maleic anhydride with ethanolamine under controlled conditions. This reaction typically proceeds via an intermediate formation that cyclizes to yield the desired pyrrole derivative. The synthesis is often conducted at moderate temperatures and in suitable solvents to enhance reaction efficiency .
This compound has a broad spectrum of applications across different fields:
Studies focusing on the interactions of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione with biological macromolecules have highlighted its role as a cross-linker in biochemical assays. Its ability to form stable covalent bonds with thiol-containing biomolecules enables researchers to explore protein dynamics and interactions effectively. Such studies are crucial for understanding cellular processes and developing therapeutic strategies targeting specific proteins .
Several compounds share structural similarities with 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(2-Hydroxyethyl)piperazine | Piperazine derivative | Contains a piperazine ring; used in pharmaceuticals. |
2-Hydroxyethyl methacrylate | Methacrylate | Used in polymer chemistry; lacks a pyrrole structure. |
1-(2-Hydroxyethyl)pyrrolidine | Pyrrolidine | Contains a pyrrolidine ring; different reactivity. |
Uniqueness: 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione stands out due to its specific combination of a hydroxyethyl group and a pyrrole ring, which imparts distinct chemical and biological properties not found in the other compounds listed above .
Irritant